N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Cyclopentyl-N⁴-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features:
- N⁶-Cyclopentyl group: A five-membered aliphatic ring providing moderate steric bulk and lipophilicity.
- N⁴-(4-Fluorophenyl) substituent: A fluorinated aromatic group enhancing electronic interactions (e.g., hydrogen bonding) with biological targets.
- 1-Phenyl group: Aromatic substitution at position 1, influencing π-π stacking interactions.
This compound belongs to a class of kinase inhibitors, with structural modifications designed to optimize target binding and pharmacokinetic properties .
Properties
Molecular Formula |
C22H21FN6 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-N-cyclopentyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H21FN6/c23-15-10-12-17(13-11-15)25-20-19-14-24-29(18-8-2-1-3-9-18)21(19)28-22(27-20)26-16-6-4-5-7-16/h1-3,8-14,16H,4-7H2,(H2,25,26,27,28) |
InChI Key |
WTHOHTAHMLRUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival . This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities, particularly in oncology. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Target Binding: The cyclopentyl group at N⁶ in the target compound balances steric bulk and lipophilicity, outperforming smaller (e.g., methyl) or bulkier (e.g., cycloheptyl) groups in kinase inhibition . 4-Fluorophenyl at N⁴ enhances binding affinity compared to non-fluorinated or 3-substituted analogs (e.g., 3-methoxyphenyl in ), likely due to optimized halogen bonding .
Solubility and Pharmacokinetics: The target compound’s logP (~3.4) suggests moderate lipophilicity, whereas N⁶-methoxypropyl derivatives (e.g., ) show improved aqueous solubility (logP: 2.1) but reduced cell permeability .
Synthetic Accessibility :
- The target compound’s synthesis involves guanidine-mediated cyclization (yield: ~85%) , while methoxypropyl derivatives require additional steps for alkyl chain introduction (yield: ~70%) .
Biological Activity
N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H22N6
- Molecular Weight : 338.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cellular processes critical for the survival and proliferation of pathogens, particularly bacteria and fungi.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or phosphatases that are essential for cellular signaling pathways.
- Disruption of Biomolecule Synthesis : It is thought to interfere with the synthesis of nucleic acids or proteins necessary for microbial growth and replication.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against |
Case Studies
- Study on Bacterial Inhibition : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 10 µg/mL. This suggests potential for use in treating infections caused by resistant strains.
- Fungal Activity Assessment : Another research evaluated its antifungal properties against Candida albicans, showing a significant reduction in fungal load in vitro.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Agent : Due to its efficacy against resistant bacterial strains and fungi, it holds promise as an alternative treatment option in infectious diseases.
- Potential Cancer Therapeutics : Preliminary studies indicate that compounds in this class may also exhibit anticancer properties by inducing apoptosis in cancer cells through similar mechanisms as those observed in microbial inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
